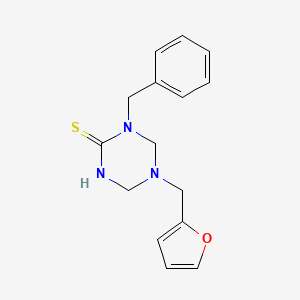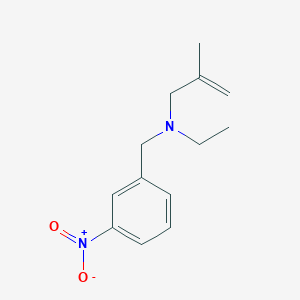
4-chlorophenyl 3-(3-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- 4-Chlorophenyl acrylate (CPA) is prepared by reacting 4-chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. The polymers of CPA are then synthesized by free radical polymerization, characterized by infrared and nuclear magnetic resonance spectroscopic techniques (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
- The molecular conformation and spectroscopic properties of similar compounds, like 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, have been examined using various spectroscopic techniques. Structural and spectroscopic data of such molecules are calculated using density functional theory (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
- Reactions of 4-chlorophenyl acrylate with other compounds, such as nickel(0) complexes, have been studied, resulting in the formation of various products including coumarin and 3,4-dihydrocoumarin (Fahey & Mahan, 1978).
Physical Properties Analysis
- The thermal properties of polymers based on CPA have been analyzed. As the CPA content increases in the copolymer, thermal stability also increases, indicating a direct relationship between composition and thermal behavior (Thamizharasi et al., 1999).
Chemical Properties Analysis
- The reactivity ratios of CPA in copolymers and its interactions with other monomers have been calculated, providing insights into its chemical behavior and applications in various fields (Vijayaraghavan & Reddy, 1999).
Direcciones Futuras
The future directions for research on “4-chlorophenyl 3-(3-nitrophenyl)acrylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research.
Propiedades
IUPAC Name |
(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMWXHXKJWBNM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide dihydrochloride](/img/structure/B5633042.png)
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)

![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)
